Mni-444

Description

Properties

CAS No. |

1974301-94-4 |

|---|---|

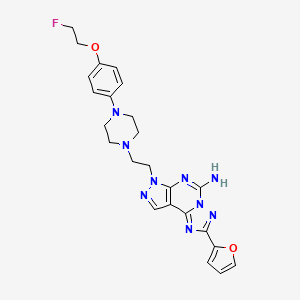

Molecular Formula |

C24H26FN9O2 |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

10-[2-[4-[4-(2-fluoroethoxy)phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |

InChI |

InChI=1S/C24H26FN9O2/c25-7-15-35-18-5-3-17(4-6-18)32-11-8-31(9-12-32)10-13-33-22-19(16-27-33)23-28-21(20-2-1-14-36-20)30-34(23)24(26)29-22/h1-6,14,16H,7-13,15H2,(H2,26,29) |

InChI Key |

QKAGUODENRFONW-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MNI-444; MNI444; MNI 444 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MNI-444

For Researchers, Scientists, and Drug Development Professionals

Abstract

MNI-444 is a potent and selective antagonist of the Adenosine (B11128) A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in vivo imaging of the brain. Labeled with fluorine-18 (B77423) ([18F]this compound), it allows for the quantitative assessment of A2AR density and occupancy in both preclinical and clinical research. The core mechanism of action of this compound is its high-affinity binding to A2ARs, which are predominantly located in the basal ganglia and are implicated in the modulation of dopaminergic neurotransmission. This guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding characteristics, the downstream signaling pathways it modulates, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

The primary mechanism of action of this compound is its selective, reversible, and high-affinity binding to the Adenosine A2A receptor, a G-protein coupled receptor (GPCR). In its role as a PET imaging agent, [18F]this compound acts as an antagonist, meaning it binds to the receptor without activating it, thereby competitively blocking the binding of the endogenous agonist, adenosine. This property allows for the visualization and quantification of A2AR populations in the brain.

In Vitro Binding Affinity

This compound demonstrates high affinity for the human Adenosine A2A receptor. The binding affinity has been quantified by in vitro radioligand binding assays.

| Parameter | Value | Species | Cell Line | Radioligand | Reference |

| Ki | 2.8 nM | Human | HEK-293 | [3H]CGS21680 | [1] |

Table 1: In Vitro Binding Affinity of this compound for the Human Adenosine A2A Receptor.

While comprehensive public data on the selectivity of this compound for other adenosine receptor subtypes (A1, A2B, A3) and other CNS receptors is limited, its development as a specific PET tracer suggests a high degree of selectivity for the A2A receptor. Perceptive Biosystems synthesized a series of potential A2a ligands, including this compound, which were screened for their binding efficiency to the A2a receptor[2].

Adenosine A2A Receptor Signaling Pathway

The Adenosine A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the A2AR by an agonist, such as adenosine, leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound is expected to block this agonist-induced cascade.

Experimental Protocols

In Vitro Radioligand Binding Assay (Adapted)

The binding affinity (Ki) of this compound for the human A2A receptor was determined using a competitive radioligand binding assay with [3H]CGS21680. The following is a generalized protocol adapted from standard methodologies.

Objective: To determine the binding affinity of this compound for the human A2A receptor.

Materials:

-

HEK-293 cells stably expressing the human Adenosine A2A receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [3H]CGS21680.

-

Non-specific binding control: 2-chloroadenosine (B27285) or another suitable A2A agonist/antagonist.

-

This compound stock solution.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK-293 cells expressing the human A2A receptor.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of this compound.

-

Add a constant concentration of [3H]CGS21680 to each well.

-

For determination of non-specific binding, add a saturating concentration of a non-labeled A2A ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is achieved through a nucleophilic substitution reaction on a tosyl precursor.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate.

General Procedure:

-

The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

-

The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

-

The synthesis is typically performed using a commercial automated synthesizer.

-

The final product, [18F]this compound, is purified using high-performance liquid chromatography (HPLC).

In Vivo PET Imaging in Humans

The following protocol is a summary of the methodology used in human PET imaging studies with [18F]this compound.

Objective: To quantify the distribution and density of Adenosine A2A receptors in the human brain.

Procedure:

-

Subject Preparation:

-

Subjects are typically asked to fast for a specified period before the scan.

-

An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.

-

-

Radiotracer Administration:

-

A single bolus of [18F]this compound is administered intravenously. The injected dose is typically in the range of 172-389 MBq.

-

-

PET Image Acquisition:

-

Dynamic PET images are acquired for up to 90 minutes or longer post-injection.

-

Data is typically acquired in 3D mode.

-

-

Arterial Blood Sampling (for kinetic modeling):

-

Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.

-

-

Image Analysis and Kinetic Modeling:

-

PET images are reconstructed and corrected for attenuation and scatter.

-

Regions of interest (ROIs) are drawn on co-registered MRI scans for various brain regions (e.g., putamen, caudate, cerebellum).

-

Time-activity curves (TACs) are generated for each ROI.

-

Kinetic models (e.g., two-tissue compartment model) are applied to the TACs to estimate parameters such as the total distribution volume (VT) and the binding potential (BPND). The cerebellum is often used as a reference region due to its low A2AR density.

-

In Vivo Pharmacokinetics and Distribution

Following intravenous injection, [18F]this compound rapidly enters the brain and exhibits a distribution pattern consistent with the known high density of A2A receptors in the striatum (caudate and putamen) and lower densities in cortical and cerebellar regions.

| Parameter | Value | Region | Reference |

| Binding Potential (BPND) | 2.6 - 4.9 | A2A-rich regions | |

| Test-Retest Variability | < 10% | A2A-rich regions | |

| Whole-Body Effective Dose | ~0.023 mSv/MBq | - |

Table 2: In Vivo Characteristics of [18F]this compound in Humans.

Conclusion

This compound is a well-characterized and highly valuable tool for the in vivo investigation of the Adenosine A2A receptor system. Its primary mechanism of action as a selective A2AR antagonist, combined with its favorable pharmacokinetic properties as a PET radiotracer, enables detailed studies of A2AR expression and occupancy in the context of various neurological and psychiatric disorders. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this important molecular imaging agent. Further research to fully delineate its selectivity profile against a wider range of receptors and to detail its functional antagonistic properties in vitro would further enhance its utility and application.

References

An In-depth Technical Guide to the Mechanism of Action of MNI-444

For Researchers, Scientists, and Drug Development Professionals

Abstract

MNI-444 is a potent and selective antagonist of the Adenosine A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in vivo imaging of the brain. Labeled with fluorine-18 ([18F]this compound), it allows for the quantitative assessment of A2AR density and occupancy in both preclinical and clinical research. The core mechanism of action of this compound is its high-affinity binding to A2ARs, which are predominantly located in the basal ganglia and are implicated in the modulation of dopaminergic neurotransmission. This guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding characteristics, the downstream signaling pathways it modulates, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

The primary mechanism of action of this compound is its selective, reversible, and high-affinity binding to the Adenosine A2A receptor, a G-protein coupled receptor (GPCR). In its role as a PET imaging agent, [18F]this compound acts as an antagonist, meaning it binds to the receptor without activating it, thereby competitively blocking the binding of the endogenous agonist, adenosine. This property allows for the visualization and quantification of A2AR populations in the brain.

In Vitro Binding Affinity

This compound demonstrates high affinity for the human Adenosine A2A receptor. The binding affinity has been quantified by in vitro radioligand binding assays.

| Parameter | Value | Species | Cell Line | Radioligand | Reference |

| Ki | 2.8 nM | Human | HEK-293 | [3H]CGS21680 | [1] |

Table 1: In Vitro Binding Affinity of this compound for the Human Adenosine A2A Receptor.

While comprehensive public data on the selectivity of this compound for other adenosine receptor subtypes (A1, A2B, A3) and other CNS receptors is limited, its development as a specific PET tracer suggests a high degree of selectivity for the A2A receptor. Perceptive Biosystems synthesized a series of potential A2a ligands, including this compound, which were screened for their binding efficiency to the A2a receptor[2].

Adenosine A2A Receptor Signaling Pathway

The Adenosine A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the A2AR by an agonist, such as adenosine, leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound is expected to block this agonist-induced cascade.

Experimental Protocols

In Vitro Radioligand Binding Assay (Adapted)

The binding affinity (Ki) of this compound for the human A2A receptor was determined using a competitive radioligand binding assay with [3H]CGS21680. The following is a generalized protocol adapted from standard methodologies.

Objective: To determine the binding affinity of this compound for the human A2A receptor.

Materials:

-

HEK-293 cells stably expressing the human Adenosine A2A receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [3H]CGS21680.

-

Non-specific binding control: 2-chloroadenosine or another suitable A2A agonist/antagonist.

-

This compound stock solution.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK-293 cells expressing the human A2A receptor.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of this compound.

-

Add a constant concentration of [3H]CGS21680 to each well.

-

For determination of non-specific binding, add a saturating concentration of a non-labeled A2A ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is achieved through a nucleophilic substitution reaction on a tosyl precursor.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate.

General Procedure:

-

The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

-

The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

-

The synthesis is typically performed using a commercial automated synthesizer.

-

The final product, [18F]this compound, is purified using high-performance liquid chromatography (HPLC).

In Vivo PET Imaging in Humans

The following protocol is a summary of the methodology used in human PET imaging studies with [18F]this compound.

Objective: To quantify the distribution and density of Adenosine A2A receptors in the human brain.

Procedure:

-

Subject Preparation:

-

Subjects are typically asked to fast for a specified period before the scan.

-

An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.

-

-

Radiotracer Administration:

-

A single bolus of [18F]this compound is administered intravenously. The injected dose is typically in the range of 172-389 MBq.

-

-

PET Image Acquisition:

-

Dynamic PET images are acquired for up to 90 minutes or longer post-injection.

-

Data is typically acquired in 3D mode.

-

-

Arterial Blood Sampling (for kinetic modeling):

-

Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.

-

-

Image Analysis and Kinetic Modeling:

-

PET images are reconstructed and corrected for attenuation and scatter.

-

Regions of interest (ROIs) are drawn on co-registered MRI scans for various brain regions (e.g., putamen, caudate, cerebellum).

-

Time-activity curves (TACs) are generated for each ROI.

-

Kinetic models (e.g., two-tissue compartment model) are applied to the TACs to estimate parameters such as the total distribution volume (VT) and the binding potential (BPND). The cerebellum is often used as a reference region due to its low A2AR density.

-

In Vivo Pharmacokinetics and Distribution

Following intravenous injection, [18F]this compound rapidly enters the brain and exhibits a distribution pattern consistent with the known high density of A2A receptors in the striatum (caudate and putamen) and lower densities in cortical and cerebellar regions.

| Parameter | Value | Region | Reference |

| Binding Potential (BPND) | 2.6 - 4.9 | A2A-rich regions | |

| Test-Retest Variability | < 10% | A2A-rich regions | |

| Whole-Body Effective Dose | ~0.023 mSv/MBq | - |

Table 2: In Vivo Characteristics of [18F]this compound in Humans.

Conclusion

This compound is a well-characterized and highly valuable tool for the in vivo investigation of the Adenosine A2A receptor system. Its primary mechanism of action as a selective A2AR antagonist, combined with its favorable pharmacokinetic properties as a PET radiotracer, enables detailed studies of A2AR expression and occupancy in the context of various neurological and psychiatric disorders. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this important molecular imaging agent. Further research to fully delineate its selectivity profile against a wider range of receptors and to detail its functional antagonistic properties in vitro would further enhance its utility and application.

References

An In-Depth Technical Guide to 18F-MNI-444 for Adenosine A2A Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 18F-MNI-444, a potent and selective antagonist for the adenosine (B11128) A2A receptor (A2AR), designed for in vivo imaging using Positron Emission Tomography (PET). The exceptional binding properties and favorable pharmacokinetic profile of 18F-MNI-444 make it a valuable tool for neuroscience research and the development of therapeutic agents targeting the A2AR. This document details the binding characteristics, experimental protocols, and relevant signaling pathways associated with 18F-MNI-444.

Core Properties of 18F-MNI-444

18F-MNI-444 is a non-xanthine derivative that exhibits high binding affinity for the human adenosine A2A receptor. Its utility as a PET radiotracer has been demonstrated in both non-human primates and human subjects.[1][2]

Quantitative Data Presentation

The binding affinity and pharmacokinetic parameters of 18F-MNI-444 are summarized in the tables below.

| Binding Affinity | |

| Parameter | Value |

| Ki (human A2A receptor) | 2.8 nM[1] |

| Human PET Imaging Characteristics | |

| Parameter | Value |

| Injected Dose | 348.3 ± 59.6 MBq (9.41 ± 1.61 mCi)[1] |

| Injection Method | Slow intravenous injection over 3 minutes[1] |

| Imaging Duration (Brain) | Up to 3.5 hours (90 minutes recommended for kinetic modeling) |

| Imaging Duration (Whole-Body) | Over 6 hours |

| Binding Potentials (BPND) in A2A-rich regions | 2.6 to 4.9 |

| Test-Retest Variability | <10% |

| Whole-Body Radiation Effective Dose | ~0.023 mSv/MBq |

| Biodistribution in Humans (Peak % Injected Dose) | |

| Organ | Peak %ID |

| Liver | 29.0% ± 3.9% |

| Intestine | 7.3% ± 1.3% |

| Brain | 3.4% ± 0.8% |

| Heart | 2.4% ± 0.2% |

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon binding of an agonist, such as adenosine, the A2AR activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates neurotransmission and inflammatory responses.

Adenosine A2A receptor signaling cascade.

Experimental Protocols

Radiolabeling of 18F-MNI-444

The synthesis of 18F-MNI-444 involves the nucleophilic substitution of a tosyl precursor with [18F]fluoride.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

Procedure:

-

The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

-

The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

-

The synthesis is typically performed using a commercial automated synthesizer, such as a TRACERlab FX-FN (GE Healthcare).

References

An In-Depth Technical Guide to 18F-MNI-444 for Adenosine A2A Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 18F-MNI-444, a potent and selective antagonist for the adenosine A2A receptor (A2AR), designed for in vivo imaging using Positron Emission Tomography (PET). The exceptional binding properties and favorable pharmacokinetic profile of 18F-MNI-444 make it a valuable tool for neuroscience research and the development of therapeutic agents targeting the A2AR. This document details the binding characteristics, experimental protocols, and relevant signaling pathways associated with 18F-MNI-444.

Core Properties of 18F-MNI-444

18F-MNI-444 is a non-xanthine derivative that exhibits high binding affinity for the human adenosine A2A receptor. Its utility as a PET radiotracer has been demonstrated in both non-human primates and human subjects.[1][2]

Quantitative Data Presentation

The binding affinity and pharmacokinetic parameters of 18F-MNI-444 are summarized in the tables below.

| Binding Affinity | |

| Parameter | Value |

| Ki (human A2A receptor) | 2.8 nM[1] |

| Human PET Imaging Characteristics | |

| Parameter | Value |

| Injected Dose | 348.3 ± 59.6 MBq (9.41 ± 1.61 mCi)[1] |

| Injection Method | Slow intravenous injection over 3 minutes[1] |

| Imaging Duration (Brain) | Up to 3.5 hours (90 minutes recommended for kinetic modeling) |

| Imaging Duration (Whole-Body) | Over 6 hours |

| Binding Potentials (BPND) in A2A-rich regions | 2.6 to 4.9 |

| Test-Retest Variability | <10% |

| Whole-Body Radiation Effective Dose | ~0.023 mSv/MBq |

| Biodistribution in Humans (Peak % Injected Dose) | |

| Organ | Peak %ID |

| Liver | 29.0% ± 3.9% |

| Intestine | 7.3% ± 1.3% |

| Brain | 3.4% ± 0.8% |

| Heart | 2.4% ± 0.2% |

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon binding of an agonist, such as adenosine, the A2AR activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates neurotransmission and inflammatory responses.

Adenosine A2A receptor signaling cascade.

Experimental Protocols

Radiolabeling of 18F-MNI-444

The synthesis of 18F-MNI-444 involves the nucleophilic substitution of a tosyl precursor with [18F]fluoride.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

Procedure:

-

The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

-

The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

-

The synthesis is typically performed using a commercial automated synthesizer, such as a TRACERlab FX-FN (GE Healthcare).

References

In-Depth Technical Guide to the Discovery and Synthesis of MNI-444

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of MNI-444, a significant radiotracer for the in vivo imaging of adenosine (B11128) A₂A receptors (A₂AR) using Positron Emission Tomography (PET). The document details the discovery, synthesis, and preclinical and clinical evaluation of [¹⁸F]this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience, radiopharmacology, and drug development, offering insights into the methodologies for its synthesis and evaluation, and summarizing key quantitative data.

Introduction

The adenosine A₂A receptor, predominantly expressed in the basal ganglia, has emerged as a critical target in the study and treatment of neurodegenerative disorders, most notably Parkinson's disease. The development of selective PET radiotracers for the A₂A receptor is crucial for understanding its role in disease pathophysiology and for the development of novel therapeutics. [¹⁸F]this compound is a potent and selective antagonist for the A₂A receptor that has been successfully labeled with fluorine-18 (B77423), offering a longer half-life and logistical advantages over carbon-11 (B1219553) based tracers. This guide will cover the pivotal aspects of its development, from initial discovery to its application in human imaging studies.

Discovery and Rationale

[¹⁸F]this compound was developed as an analog of the iodinated SPECT radiotracer, ¹²³I-MNI-420. The rationale for its development was to create a PET tracer with improved imaging characteristics and the practical benefits of the fluorine-18 isotope. The core scaffold of this compound is based on a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine structure, a class of compounds known for high affinity and selectivity for the A₂A receptor.

Synthesis of this compound

The synthesis of [¹⁸F]this compound involves a two-stage process: the synthesis of the tosyl precursor followed by the radiolabeling with [¹⁸F]fluoride.

Synthesis of the Tosyl Precursor

The precursor for the radiosynthesis is 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate. While a detailed, step-by-step protocol for the multi-step synthesis of this precursor from commercially available starting materials is complex and proprietary, the general approach involves the sequential construction of the heterocyclic core, followed by the attachment of the piperazine (B1678402) and phenoxyethyl tosylate side chains.

Radiosynthesis of [¹⁸F]this compound

The radiolabeling of this compound is achieved through a nucleophilic substitution reaction.

Experimental Protocol: Radiolabeling of [¹⁸F]this compound

-

Materials:

-

Tosyl precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

-

[¹⁸F]Fluoride

-

Anhydrous dimethylsulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃)

-

Kryptofix 222 (K₂₂₂)

-

Automated radiosynthesis module (e.g., TRACERlab FX-FN)

-

-

Procedure:

-

Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

-

The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 222 in acetonitrile (B52724)/water.

-

The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

The tosyl precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

-

The reaction mixture is heated to effect the radiofluorination.

-

The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).

-

The collected fraction containing [¹⁸F]this compound is reformulated in a physiologically acceptable solution for injection.

-

-

Quality Control:

-

Radiochemical Purity and Identity: Determined by analytical HPLC.

-

Specific Activity: Calculated from the amount of radioactivity and the mass of this compound.

-

Residual Solvents: Assessed by gas chromatography.

-

Endotoxin Levels: Measured using a Limulus amebocyte lysate (LAL) test.

-

In Vitro Characterization

The binding affinity of this compound for the human adenosine A₂A receptor was determined through in vitro competitive binding assays.

Experimental Protocol: Adenosine A₂A Receptor Binding Assay

-

Materials:

-

Membrane preparations from HEK-293 cells stably expressing the recombinant human adenosine A₂A receptor.

-

Radioligand: [³H]-CGS21680.

-

Non-labeled this compound (as the competing ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-CGS21680 and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a known A₂A receptor ligand.

-

The incubation is carried out at a defined temperature and for a specific duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Cell Line | Radioligand |

| Kᵢ (nM) | 2.8 | HEK-293 | [³H]-CGS21680 |

Preclinical Evaluation

Preclinical studies in non-human primates were conducted to evaluate the in vivo characteristics of [¹⁸F]this compound.

Table 2: Summary of Preclinical PET Data for [¹⁸F]this compound in Rhesus Monkeys

| Parameter | Brain Region | Value | Notes |

| Uptake | Striatum | High | Consistent with A₂A receptor density. |

| Cerebellum | Low | Used as a reference region. | |

| Binding Potential (BPND) | Putamen | ~4.0-5.0 | Indicates high specific binding. |

| Globus Pallidus | ~4.0-5.0 | Indicates high specific binding. | |

| Metabolism | - | Moderately metabolized | 75% intact parent at 90 min. |

| Selectivity | - | Dose-dependent blocking | Demonstrated with A₂A antagonists tozadenant (B1682436) and preladenant. |

Clinical Evaluation

[¹⁸F]this compound has been evaluated in healthy human volunteers to assess its safety, biodistribution, dosimetry, and brain kinetics.

Table 3: Summary of Human PET Data for [¹⁸F]this compound

| Parameter | Value | Notes |

| Effective Dose (mSv/MBq) | ~0.023 | Modest radiation exposure. |

| Elimination Route | Hepatobiliary | Primary route of excretion. |

| Brain Uptake | Rapid | Readily crosses the blood-brain barrier. |

| Binding Potentials (BPND) | 2.6 to 4.9 | In A₂A-rich regions. |

| Test-Retest Variability | <10% | For BPND. |

| Optimal Scan Duration | 90 minutes | Sufficient for reliable quantification. |

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the adenosine A₂A receptor. In the striatum, A₂A receptors are highly expressed on GABAergic medium spiny neurons of the indirect pathway. These receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels. By blocking the A₂A receptor, this compound can be used to visualize the density and occupancy of these receptors, which are implicated in modulating dopaminergic neurotransmission.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging study using [¹⁸F]this compound.

Conclusion

[¹⁸F]this compound has proven to be a valuable tool for the in vivo imaging of adenosine A₂A receptors in the human brain. Its favorable characteristics, including high binding potential, good test-retest reliability, and modest radiation dosimetry, make it a suitable radiotracer for neuroscience research and clinical studies. This technical guide provides a comprehensive summary of the discovery, synthesis, and evaluation of this compound, offering a valuable resource for researchers in the field. The detailed methodologies and summarized data presented herein are intended to facilitate the application of [¹⁸F]this compound in future studies aimed at elucidating the role of the A₂A receptor in health and disease.

References

- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Striatal adenosine A2A receptor neurons control active-period sleep via parvalbumin neurons in external globus pallidus | eLife [elifesciences.org]

In-Depth Technical Guide to the Discovery and Synthesis of MNI-444

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of MNI-444, a significant radiotracer for the in vivo imaging of adenosine A₂A receptors (A₂AR) using Positron Emission Tomography (PET). The document details the discovery, synthesis, and preclinical and clinical evaluation of [¹⁸F]this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience, radiopharmacology, and drug development, offering insights into the methodologies for its synthesis and evaluation, and summarizing key quantitative data.

Introduction

The adenosine A₂A receptor, predominantly expressed in the basal ganglia, has emerged as a critical target in the study and treatment of neurodegenerative disorders, most notably Parkinson's disease. The development of selective PET radiotracers for the A₂A receptor is crucial for understanding its role in disease pathophysiology and for the development of novel therapeutics. [¹⁸F]this compound is a potent and selective antagonist for the A₂A receptor that has been successfully labeled with fluorine-18, offering a longer half-life and logistical advantages over carbon-11 based tracers. This guide will cover the pivotal aspects of its development, from initial discovery to its application in human imaging studies.

Discovery and Rationale

[¹⁸F]this compound was developed as an analog of the iodinated SPECT radiotracer, ¹²³I-MNI-420. The rationale for its development was to create a PET tracer with improved imaging characteristics and the practical benefits of the fluorine-18 isotope. The core scaffold of this compound is based on a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine structure, a class of compounds known for high affinity and selectivity for the A₂A receptor.

Synthesis of this compound

The synthesis of [¹⁸F]this compound involves a two-stage process: the synthesis of the tosyl precursor followed by the radiolabeling with [¹⁸F]fluoride.

Synthesis of the Tosyl Precursor

The precursor for the radiosynthesis is 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate. While a detailed, step-by-step protocol for the multi-step synthesis of this precursor from commercially available starting materials is complex and proprietary, the general approach involves the sequential construction of the heterocyclic core, followed by the attachment of the piperazine and phenoxyethyl tosylate side chains.

Radiosynthesis of [¹⁸F]this compound

The radiolabeling of this compound is achieved through a nucleophilic substitution reaction.

Experimental Protocol: Radiolabeling of [¹⁸F]this compound

-

Materials:

-

Tosyl precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

-

[¹⁸F]Fluoride

-

Anhydrous dimethylsulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃)

-

Kryptofix 222 (K₂₂₂)

-

Automated radiosynthesis module (e.g., TRACERlab FX-FN)

-

-

Procedure:

-

Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

-

The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 222 in acetonitrile/water.

-

The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

The tosyl precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

-

The reaction mixture is heated to effect the radiofluorination.

-

The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).

-

The collected fraction containing [¹⁸F]this compound is reformulated in a physiologically acceptable solution for injection.

-

-

Quality Control:

-

Radiochemical Purity and Identity: Determined by analytical HPLC.

-

Specific Activity: Calculated from the amount of radioactivity and the mass of this compound.

-

Residual Solvents: Assessed by gas chromatography.

-

Endotoxin Levels: Measured using a Limulus amebocyte lysate (LAL) test.

-

In Vitro Characterization

The binding affinity of this compound for the human adenosine A₂A receptor was determined through in vitro competitive binding assays.

Experimental Protocol: Adenosine A₂A Receptor Binding Assay

-

Materials:

-

Membrane preparations from HEK-293 cells stably expressing the recombinant human adenosine A₂A receptor.

-

Radioligand: [³H]-CGS21680.

-

Non-labeled this compound (as the competing ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-CGS21680 and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a known A₂A receptor ligand.

-

The incubation is carried out at a defined temperature and for a specific duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Cell Line | Radioligand |

| Kᵢ (nM) | 2.8 | HEK-293 | [³H]-CGS21680 |

Preclinical Evaluation

Preclinical studies in non-human primates were conducted to evaluate the in vivo characteristics of [¹⁸F]this compound.

Table 2: Summary of Preclinical PET Data for [¹⁸F]this compound in Rhesus Monkeys

| Parameter | Brain Region | Value | Notes |

| Uptake | Striatum | High | Consistent with A₂A receptor density. |

| Cerebellum | Low | Used as a reference region. | |

| Binding Potential (BPND) | Putamen | ~4.0-5.0 | Indicates high specific binding. |

| Globus Pallidus | ~4.0-5.0 | Indicates high specific binding. | |

| Metabolism | - | Moderately metabolized | 75% intact parent at 90 min. |

| Selectivity | - | Dose-dependent blocking | Demonstrated with A₂A antagonists tozadenant and preladenant. |

Clinical Evaluation

[¹⁸F]this compound has been evaluated in healthy human volunteers to assess its safety, biodistribution, dosimetry, and brain kinetics.

Table 3: Summary of Human PET Data for [¹⁸F]this compound

| Parameter | Value | Notes |

| Effective Dose (mSv/MBq) | ~0.023 | Modest radiation exposure. |

| Elimination Route | Hepatobiliary | Primary route of excretion. |

| Brain Uptake | Rapid | Readily crosses the blood-brain barrier. |

| Binding Potentials (BPND) | 2.6 to 4.9 | In A₂A-rich regions. |

| Test-Retest Variability | <10% | For BPND. |

| Optimal Scan Duration | 90 minutes | Sufficient for reliable quantification. |

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the adenosine A₂A receptor. In the striatum, A₂A receptors are highly expressed on GABAergic medium spiny neurons of the indirect pathway. These receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels. By blocking the A₂A receptor, this compound can be used to visualize the density and occupancy of these receptors, which are implicated in modulating dopaminergic neurotransmission.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging study using [¹⁸F]this compound.

Conclusion

[¹⁸F]this compound has proven to be a valuable tool for the in vivo imaging of adenosine A₂A receptors in the human brain. Its favorable characteristics, including high binding potential, good test-retest reliability, and modest radiation dosimetry, make it a suitable radiotracer for neuroscience research and clinical studies. This technical guide provides a comprehensive summary of the discovery, synthesis, and evaluation of this compound, offering a valuable resource for researchers in the field. The detailed methodologies and summarized data presented herein are intended to facilitate the application of [¹⁸F]this compound in future studies aimed at elucidating the role of the A₂A receptor in health and disease.

References

- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Striatal adenosine A2A receptor neurons control active-period sleep via parvalbumin neurons in external globus pallidus | eLife [elifesciences.org]

The Pharmacokinetics of ¹⁸F-MNI-444 in the Human Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of ¹⁸F-MNI-444, a novel positron emission tomography (PET) radiotracer for imaging adenosine (B11128) A₂A receptors in the human brain. The information presented herein is synthesized from key studies to support neuroscience research and drug discovery efforts targeting the A₂A receptor.

Introduction

¹⁸F-MNI-444 is a selective antagonist for the adenosine A₂A receptor, which is implicated in a variety of neurodegenerative and neuropsychiatric disorders.[1] PET imaging with this radiotracer allows for the in vivo quantification and localization of these receptors, offering a valuable tool for understanding disease pathophysiology and for the development of novel therapeutics.[1][2] This guide details the metabolic fate, brain uptake, and dosimetry of ¹⁸F-MNI-444 in healthy human subjects.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ¹⁸F-MNI-444 has been characterized through studies involving healthy human volunteers. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Brain Kinetics and Dosimetry of ¹⁸F-MNI-444

| Parameter | Value | Reference |

| Binding Potential (BPnd) in A₂A-rich regions | 2.6 - 4.9 | [1][2] |

| Test-Retest Variability (BPnd) | < 10% | |

| Whole-Body Effective Dose | ~0.023 mSv/MBq | |

| Peak Uptake in Putamen (SUV) | 3.0 - 4.0 | |

| Time to Peak Uptake in Putamen | ~30 minutes | |

| Peak Uptake in Cerebellum | Within 5 minutes |

Table 2: Metabolism and Excretion of ¹⁸F-MNI-444

| Time Point | Parent Compound in Plasma | Reference |

| 90 minutes | 78.1% ± 9.2% | |

| 210 minutes | 61.5% ± 6.6% | |

| Primary Route of Elimination | Hepatobiliary |

Table 3: Organ Biodistribution of ¹⁸F-MNI-444 (Peak % Injected Dose)

| Organ | Peak %ID | Reference |

| Liver | 29.0% ± 3.9% (at 16 min) | |

| Intestine | 7.3% ± 1.3% | |

| Brain | 3.4% ± 0.8% | |

| Heart | 2.4% ± 0.2% |

Experimental Protocols

The data presented in this guide were primarily derived from a study involving ten healthy human volunteers. Six of these subjects participated in brain PET studies, while four were enrolled in whole-body PET studies.

Radiotracer Administration

A single dose of ¹⁸F-MNI-444 (mean ± SD: 348.3 ± 59.6 MBq) was administered as a slow intravenous bolus injection over 3 minutes, followed by a 10 mL saline flush.

PET Imaging

Brain and whole-body PET images were acquired using an ECAT EXACT HR+ camera in 3D mode. For brain imaging, dynamic scans were performed. Whole-body imaging consisted of serial scans acquired over a period of 6 hours post-injection to determine radiotracer distribution and dosimetry.

Arterial Blood Sampling and Analysis

Arterial blood samples were collected throughout the brain PET scans to provide an input function for invasive kinetic modeling. Plasma was separated, and the fraction of the parent radiotracer was determined over time.

Data Analysis and Kinetic Modeling

Time-activity curves were generated for various brain regions. The quantification of ¹⁸F-MNI-444 binding was performed using both invasive and noninvasive methods. Kinetic modeling approaches included one- and two-tissue compartmental models (1TCM and 2TCM) and Logan graphical analysis to estimate the volume of distribution (Vₜ) and binding potential (BPnd).

Visualizations

The following diagrams illustrate the experimental workflow for a typical ¹⁸F-MNI-444 PET study and the basic interaction of the radiotracer with its target.

Caption: Experimental workflow for a human ¹⁸F-MNI-444 PET study.

Caption: Interaction of ¹⁸F-MNI-444 with the Adenosine A₂A Receptor.

Conclusion

¹⁸F-MNI-444 demonstrates favorable pharmacokinetic properties for imaging adenosine A₂A receptors in the human brain. It rapidly enters the brain, exhibits a distribution consistent with known A₂A receptor densities, and has a slow metabolism. The high binding potentials in target-rich regions and low test-retest variability make it a robust tool for neuroscience research. The estimated radiation dose is within acceptable limits for human studies, allowing for multiple scans in the same individual. These characteristics position ¹⁸F-MNI-444 as a valuable radiotracer for investigating the role of A₂A receptors in health and disease and for facilitating the development of new drugs targeting this system.

References

The Pharmacokinetics of ¹⁸F-MNI-444 in the Human Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of ¹⁸F-MNI-444, a novel positron emission tomography (PET) radiotracer for imaging adenosine A₂A receptors in the human brain. The information presented herein is synthesized from key studies to support neuroscience research and drug discovery efforts targeting the A₂A receptor.

Introduction

¹⁸F-MNI-444 is a selective antagonist for the adenosine A₂A receptor, which is implicated in a variety of neurodegenerative and neuropsychiatric disorders.[1] PET imaging with this radiotracer allows for the in vivo quantification and localization of these receptors, offering a valuable tool for understanding disease pathophysiology and for the development of novel therapeutics.[1][2] This guide details the metabolic fate, brain uptake, and dosimetry of ¹⁸F-MNI-444 in healthy human subjects.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ¹⁸F-MNI-444 has been characterized through studies involving healthy human volunteers. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Brain Kinetics and Dosimetry of ¹⁸F-MNI-444

| Parameter | Value | Reference |

| Binding Potential (BPnd) in A₂A-rich regions | 2.6 - 4.9 | [1][2] |

| Test-Retest Variability (BPnd) | < 10% | |

| Whole-Body Effective Dose | ~0.023 mSv/MBq | |

| Peak Uptake in Putamen (SUV) | 3.0 - 4.0 | |

| Time to Peak Uptake in Putamen | ~30 minutes | |

| Peak Uptake in Cerebellum | Within 5 minutes |

Table 2: Metabolism and Excretion of ¹⁸F-MNI-444

| Time Point | Parent Compound in Plasma | Reference |

| 90 minutes | 78.1% ± 9.2% | |

| 210 minutes | 61.5% ± 6.6% | |

| Primary Route of Elimination | Hepatobiliary |

Table 3: Organ Biodistribution of ¹⁸F-MNI-444 (Peak % Injected Dose)

| Organ | Peak %ID | Reference |

| Liver | 29.0% ± 3.9% (at 16 min) | |

| Intestine | 7.3% ± 1.3% | |

| Brain | 3.4% ± 0.8% | |

| Heart | 2.4% ± 0.2% |

Experimental Protocols

The data presented in this guide were primarily derived from a study involving ten healthy human volunteers. Six of these subjects participated in brain PET studies, while four were enrolled in whole-body PET studies.

Radiotracer Administration

A single dose of ¹⁸F-MNI-444 (mean ± SD: 348.3 ± 59.6 MBq) was administered as a slow intravenous bolus injection over 3 minutes, followed by a 10 mL saline flush.

PET Imaging

Brain and whole-body PET images were acquired using an ECAT EXACT HR+ camera in 3D mode. For brain imaging, dynamic scans were performed. Whole-body imaging consisted of serial scans acquired over a period of 6 hours post-injection to determine radiotracer distribution and dosimetry.

Arterial Blood Sampling and Analysis

Arterial blood samples were collected throughout the brain PET scans to provide an input function for invasive kinetic modeling. Plasma was separated, and the fraction of the parent radiotracer was determined over time.

Data Analysis and Kinetic Modeling

Time-activity curves were generated for various brain regions. The quantification of ¹⁸F-MNI-444 binding was performed using both invasive and noninvasive methods. Kinetic modeling approaches included one- and two-tissue compartmental models (1TCM and 2TCM) and Logan graphical analysis to estimate the volume of distribution (Vₜ) and binding potential (BPnd).

Visualizations

The following diagrams illustrate the experimental workflow for a typical ¹⁸F-MNI-444 PET study and the basic interaction of the radiotracer with its target.

Caption: Experimental workflow for a human ¹⁸F-MNI-444 PET study.

Caption: Interaction of ¹⁸F-MNI-444 with the Adenosine A₂A Receptor.

Conclusion

¹⁸F-MNI-444 demonstrates favorable pharmacokinetic properties for imaging adenosine A₂A receptors in the human brain. It rapidly enters the brain, exhibits a distribution consistent with known A₂A receptor densities, and has a slow metabolism. The high binding potentials in target-rich regions and low test-retest variability make it a robust tool for neuroscience research. The estimated radiation dose is within acceptable limits for human studies, allowing for multiple scans in the same individual. These characteristics position ¹⁸F-MNI-444 as a valuable radiotracer for investigating the role of A₂A receptors in health and disease and for facilitating the development of new drugs targeting this system.

References

The Emerging Role of [¹⁸F]MNI-444 in Imaging Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease present a significant and growing global health challenge. The development of effective therapeutics is contingent on a deeper understanding of the underlying pathophysiology and the availability of sensitive biomarkers to track disease progression and target engagement. The adenosine (B11128) A2A receptor (A2AR) has emerged as a promising therapeutic target due to its high expression in the basal ganglia and its role in modulating neuroinflammation and synaptic function. [¹⁸F]MNI-444 is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the A2AR. This technical guide provides an in-depth overview of [¹⁸F]this compound, its properties, and its application in imaging the A2AR in the context of neurodegenerative diseases. Detailed experimental protocols, quantitative data from human studies, and visualizations of key pathways and workflows are presented to facilitate its use in research and drug development.

Introduction: The Adenosine A2A Receptor in Neurodegeneration

The adenosine A2A receptor is a G-protein coupled receptor predominantly expressed in the enkephalin-expressing striatopallidal neurons of the basal ganglia. Its activation is generally associated with neuroexcitatory effects. A growing body of evidence implicates the A2AR in the pathophysiology of several neurodegenerative disorders. Upregulation of A2AR has been observed in various tauopathies, where it is believed to accelerate neurodegeneration by enhancing tau phosphorylation and promoting microglia-mediated synaptic elimination[1]. In Parkinson's disease, A2AR antagonists have shown therapeutic potential by modulating dopamine (B1211576) D2 receptor function[2]. Similarly, in Huntington's disease, a significant loss of striatal A2AR is observed in early stages[3]. Therefore, the ability to quantitatively image A2AR in vivo provides a valuable tool for understanding disease mechanisms, identifying patient populations, and assessing the efficacy of novel A2AR-targeting therapeutics.

[¹⁸F]this compound is a potent and selective A2AR antagonist developed for PET imaging. Its favorable pharmacokinetic properties, including rapid brain uptake and a distribution consistent with known A2AR densities, make it a promising tool for neuroscience research[2][4].

Quantitative Data Presentation

Quantitative analysis of [¹⁸F]this compound PET data allows for the assessment of A2AR density and occupancy. The following tables summarize key quantitative data for [¹⁸F]this compound from studies in healthy human volunteers. To date, published quantitative data from large patient cohorts with neurodegenerative diseases are limited for [¹⁸F]this compound. Therefore, data from other A2AR PET tracers in relevant patient populations are included for comparative context.

Table 1: In Vitro and In Vivo Properties of [¹⁸F]this compound

| Parameter | Value | Species/Assay | Reference |

| Binding Affinity (Ki) | 2.8 nM | Recombinant human A2A | |

| Effective Dose | ~0.023 mSv/MBq | Human | |

| Test-Retest Variability (BPnd) | <10% | Human |

Table 2: [¹⁸F]this compound Binding Potential (BPnd) in Healthy Volunteers

| Brain Region | Binding Potential (BPnd) (mean ± SD) | Reference |

| Putamen | 4.70 ± 0.63 | |

| Globus Pallidus | 3.67 ± 0.69 | |

| Caudate | 2.69 ± 0.74 | |

| Nucleus Accumbens | 2.10 ± 0.69 |

Table 3: Comparative A2A Receptor PET Imaging Data in Neurodegenerative Diseases (using various tracers)

| Disease | PET Tracer | Finding | Reference |

| Parkinson's Disease (with L-DOPA-induced dyskinesia) | [¹¹C]SCH442416 | Increased binding potential in the putamen and caudate nucleus compared to healthy controls and PD patients without dyskinesia. | |

| Parkinson's Disease (with dyskinesias) | [¹¹C]TMSX | Higher distribution volume ratio in the putamen compared to healthy controls. | |

| Huntington's Disease | [¹⁸F]CPFPX (A1R tracer) | 25% reduction in A1R binding in the caudate of manifest HD patients. |

Note: The data in Table 3 are from studies using different A2AR PET tracers and are provided for context. Direct comparative studies with [¹⁸F]this compound in these patient populations are needed.

Experimental Protocols

Radiolabeling of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is typically performed via a nucleophilic substitution reaction. A detailed protocol is as follows:

-

Precursor: The tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is used.

-

Fluorination: The precursor is reacted with [¹⁸F]fluoride in anhydrous dimethylsulfoxide (DMSO). The reaction is facilitated by the presence of potassium carbonate and Kryptofix 222.

-

Automation: The synthesis is typically carried out using a commercial automated synthesis module, such as a TRACERlab FX-FN (GE Healthcare).

-

Purification: The crude product is purified by high-performance liquid chromatography (HPLC).

-

Quality Control: The final product undergoes rigorous quality control, including assessment of radiochemical purity, specific activity, pH, and residual solvent levels. A radiochemical purity of over 99% is typically achieved.

Human PET Imaging Protocol

The following is a general protocol for [¹⁸F]this compound PET imaging in human subjects, based on studies in healthy volunteers:

-

Subject Preparation: Subjects are required to fast and refrain from consuming caffeinated beverages for at least 12 hours prior to the scan, as caffeine (B1668208) is an A2AR antagonist.

-

Radiotracer Administration: A single bolus of [¹⁸F]this compound (e.g., ~370 MBq or 10 mCi) is administered intravenously.

-

PET Acquisition: Dynamic PET imaging is initiated at the time of injection and continues for a duration of 90 to 210 minutes.

-

Arterial Blood Sampling: For kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

-

Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter. Time-activity curves are generated for various brain regions of interest.

-

Kinetic Modeling: The binding potential (BPnd) is estimated using kinetic modeling approaches such as the simplified reference tissue model (SRTM) or Logan graphical analysis, with the cerebellum typically used as the reference region due to its low A2AR density.

Visualization of Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor upon activation.

Caption: Adenosine A2A Receptor Gs-protein coupled signaling cascade.

Experimental Workflow for [¹⁸F]this compound PET Imaging

This diagram outlines the key steps involved in conducting a clinical research study using [¹⁸F]this compound PET.

Caption: Workflow for a clinical [¹⁸F]this compound PET imaging study.

Logical Relationship: A2AR Occupancy and Therapeutic Intervention

This diagram illustrates the conceptual relationship between A2AR occupancy by a therapeutic agent and the expected downstream effects, which can be monitored using [¹⁸F]this compound PET.

Caption: Relationship between A2AR antagonism, PET imaging, and outcomes.

Conclusion

[¹⁸F]this compound is a robust and valuable PET radiotracer for the in vivo quantification of adenosine A2A receptors. Its high affinity, selectivity, and favorable kinetic properties make it a powerful tool for investigating the role of A2AR in the pathophysiology of neurodegenerative disorders. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug developers in the application of [¹⁸F]this compound for preclinical and clinical studies. Future research utilizing [¹⁸F]this compound in patient populations will be crucial for elucidating the therapeutic potential of targeting the A2AR in diseases such as Parkinson's, Huntington's, and Alzheimer's.

References

The Emerging Role of [¹⁸F]MNI-444 in Imaging Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease present a significant and growing global health challenge. The development of effective therapeutics is contingent on a deeper understanding of the underlying pathophysiology and the availability of sensitive biomarkers to track disease progression and target engagement. The adenosine A2A receptor (A2AR) has emerged as a promising therapeutic target due to its high expression in the basal ganglia and its role in modulating neuroinflammation and synaptic function. [¹⁸F]MNI-444 is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the A2AR. This technical guide provides an in-depth overview of [¹⁸F]this compound, its properties, and its application in imaging the A2AR in the context of neurodegenerative diseases. Detailed experimental protocols, quantitative data from human studies, and visualizations of key pathways and workflows are presented to facilitate its use in research and drug development.

Introduction: The Adenosine A2A Receptor in Neurodegeneration

The adenosine A2A receptor is a G-protein coupled receptor predominantly expressed in the enkephalin-expressing striatopallidal neurons of the basal ganglia. Its activation is generally associated with neuroexcitatory effects. A growing body of evidence implicates the A2AR in the pathophysiology of several neurodegenerative disorders. Upregulation of A2AR has been observed in various tauopathies, where it is believed to accelerate neurodegeneration by enhancing tau phosphorylation and promoting microglia-mediated synaptic elimination[1]. In Parkinson's disease, A2AR antagonists have shown therapeutic potential by modulating dopamine D2 receptor function[2]. Similarly, in Huntington's disease, a significant loss of striatal A2AR is observed in early stages[3]. Therefore, the ability to quantitatively image A2AR in vivo provides a valuable tool for understanding disease mechanisms, identifying patient populations, and assessing the efficacy of novel A2AR-targeting therapeutics.

[¹⁸F]this compound is a potent and selective A2AR antagonist developed for PET imaging. Its favorable pharmacokinetic properties, including rapid brain uptake and a distribution consistent with known A2AR densities, make it a promising tool for neuroscience research[2][4].

Quantitative Data Presentation

Quantitative analysis of [¹⁸F]this compound PET data allows for the assessment of A2AR density and occupancy. The following tables summarize key quantitative data for [¹⁸F]this compound from studies in healthy human volunteers. To date, published quantitative data from large patient cohorts with neurodegenerative diseases are limited for [¹⁸F]this compound. Therefore, data from other A2AR PET tracers in relevant patient populations are included for comparative context.

Table 1: In Vitro and In Vivo Properties of [¹⁸F]this compound

| Parameter | Value | Species/Assay | Reference |

| Binding Affinity (Ki) | 2.8 nM | Recombinant human A2A | |

| Effective Dose | ~0.023 mSv/MBq | Human | |

| Test-Retest Variability (BPnd) | <10% | Human |

Table 2: [¹⁸F]this compound Binding Potential (BPnd) in Healthy Volunteers

| Brain Region | Binding Potential (BPnd) (mean ± SD) | Reference |

| Putamen | 4.70 ± 0.63 | |

| Globus Pallidus | 3.67 ± 0.69 | |

| Caudate | 2.69 ± 0.74 | |

| Nucleus Accumbens | 2.10 ± 0.69 |

Table 3: Comparative A2A Receptor PET Imaging Data in Neurodegenerative Diseases (using various tracers)

| Disease | PET Tracer | Finding | Reference |

| Parkinson's Disease (with L-DOPA-induced dyskinesia) | [¹¹C]SCH442416 | Increased binding potential in the putamen and caudate nucleus compared to healthy controls and PD patients without dyskinesia. | |

| Parkinson's Disease (with dyskinesias) | [¹¹C]TMSX | Higher distribution volume ratio in the putamen compared to healthy controls. | |

| Huntington's Disease | [¹⁸F]CPFPX (A1R tracer) | 25% reduction in A1R binding in the caudate of manifest HD patients. |

Note: The data in Table 3 are from studies using different A2AR PET tracers and are provided for context. Direct comparative studies with [¹⁸F]this compound in these patient populations are needed.

Experimental Protocols

Radiolabeling of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is typically performed via a nucleophilic substitution reaction. A detailed protocol is as follows:

-

Precursor: The tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is used.

-

Fluorination: The precursor is reacted with [¹⁸F]fluoride in anhydrous dimethylsulfoxide (DMSO). The reaction is facilitated by the presence of potassium carbonate and Kryptofix 222.

-

Automation: The synthesis is typically carried out using a commercial automated synthesis module, such as a TRACERlab FX-FN (GE Healthcare).

-

Purification: The crude product is purified by high-performance liquid chromatography (HPLC).

-

Quality Control: The final product undergoes rigorous quality control, including assessment of radiochemical purity, specific activity, pH, and residual solvent levels. A radiochemical purity of over 99% is typically achieved.

Human PET Imaging Protocol

The following is a general protocol for [¹⁸F]this compound PET imaging in human subjects, based on studies in healthy volunteers:

-

Subject Preparation: Subjects are required to fast and refrain from consuming caffeinated beverages for at least 12 hours prior to the scan, as caffeine is an A2AR antagonist.

-

Radiotracer Administration: A single bolus of [¹⁸F]this compound (e.g., ~370 MBq or 10 mCi) is administered intravenously.

-

PET Acquisition: Dynamic PET imaging is initiated at the time of injection and continues for a duration of 90 to 210 minutes.

-

Arterial Blood Sampling: For kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

-

Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter. Time-activity curves are generated for various brain regions of interest.

-

Kinetic Modeling: The binding potential (BPnd) is estimated using kinetic modeling approaches such as the simplified reference tissue model (SRTM) or Logan graphical analysis, with the cerebellum typically used as the reference region due to its low A2AR density.

Visualization of Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor upon activation.

Caption: Adenosine A2A Receptor Gs-protein coupled signaling cascade.

Experimental Workflow for [¹⁸F]this compound PET Imaging

This diagram outlines the key steps involved in conducting a clinical research study using [¹⁸F]this compound PET.

Caption: Workflow for a clinical [¹⁸F]this compound PET imaging study.

Logical Relationship: A2AR Occupancy and Therapeutic Intervention

This diagram illustrates the conceptual relationship between A2AR occupancy by a therapeutic agent and the expected downstream effects, which can be monitored using [¹⁸F]this compound PET.

Caption: Relationship between A2AR antagonism, PET imaging, and outcomes.

Conclusion

[¹⁸F]this compound is a robust and valuable PET radiotracer for the in vivo quantification of adenosine A2A receptors. Its high affinity, selectivity, and favorable kinetic properties make it a powerful tool for investigating the role of A2AR in the pathophysiology of neurodegenerative disorders. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug developers in the application of [¹⁸F]this compound for preclinical and clinical studies. Future research utilizing [¹⁸F]this compound in patient populations will be crucial for elucidating the therapeutic potential of targeting the A2AR in diseases such as Parkinson's, Huntington's, and Alzheimer's.

References

MNI-444: A Technical Guide for Parkinson's Disease Research

Introduction

MNI-444 is a selective, blood-brain barrier-penetrant ligand for the adenosine (B11128) 2A (A2A) receptor.[1] Developed as a positron emission tomography (PET) radiotracer, specifically the fluorine-18 (B77423) labeled version, ¹⁸F-MNI-444, it serves as a critical tool for in vivo imaging and quantification of A2A receptors in the human brain.[2][3][4] The A2A receptor is a significant non-dopaminergic target in the investigation of neurodegenerative conditions, most notably Parkinson's disease (PD), due to its high expression in the basal ganglia and its interaction with dopamine (B1211576) D2 receptors.[2] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data from human studies, detailed experimental protocols, and its application in the field of Parkinson's disease research.

The Role of the Adenosine A2A Receptor in Parkinson's Disease

The scientific interest in the A2A receptor as a therapeutic target for Parkinson's disease stems from its co-expression with dopamine D2 receptors in the neurons of the basal ganglia. A2A receptor antagonists have been shown to potentiate the response of D2 receptors to dopamine and dopamine agonists. This has led to the hypothesis that blocking A2A receptors could be a viable strategy for treating movement disorders like Parkinson's. PET imaging with a selective radiotracer like ¹⁸F-MNI-444 allows researchers to study the density and occupancy of these receptors in living individuals, aiding in the understanding of disease progression and the development of novel A2A antagonist therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from human studies involving ¹⁸F-MNI-444.

Table 1: Binding Affinity and Pharmacokinetics of ¹⁸F-MNI-444

| Parameter | Value | Source |

| Binding Affinity (Ki) | 2.8 nM (for recombinant human A2A) | |

| Peak Uptake in Putamen | 3.0–4.0 SUV (~30 min post-injection) | |

| Metabolism | Slow; ~75% intact parent at 90 min | |

| Primary Elimination Route | Hepatobiliary | |

| Whole-Body Effective Dose | ~0.023 mSv/MBq |

Table 2: In Vivo Brain Imaging Data for ¹⁸F-MNI-444 in Healthy Volunteers

| Parameter | Brain Region | Value | Source |

| Binding Potential (BPND) | A2A-Rich Regions | 2.6 – 4.9 | |

| Putamen & Globus Pallidus | ~4.0 – 5.0 | ||

| Test-Retest Variability (BPND) | A2A-Rich Regions | <10% | |

| Test-Retest Variability (VT) | A2A-Rich Regions | 20-25% |

Key Experimental Protocols

The characterization of ¹⁸F-MNI-444 in humans has been established through detailed PET imaging studies. The methodologies employed are crucial for understanding the data generated.

Radiochemistry and Synthesis of ¹⁸F-MNI-444

The synthesis of ¹⁸F-MNI-444 is a critical first step for its use in PET imaging.

-

Precursor: The process starts with the tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate.

-

Reaction: This precursor is reacted with ¹⁸F⁻ in anhydrous dimethylsulfoxide.

-

Catalysts: The reaction is facilitated by the presence of potassium carbonate and Kryptofix 222.

-

Synthesizer: A commercial synthesizer, such as the TRACERlab FX-FN (GE Healthcare), is used for the automated process.

Human PET Imaging Study Protocol

The protocol for the first-in-human studies of ¹⁸F-MNI-444 involved several key stages.

-

Participants: Healthy human volunteers were enrolled for both brain and whole-body PET studies.

-

Radiotracer Administration: A bolus intravenous injection of ¹⁸F-MNI-444 was administered.

-

Imaging Acquisition:

-

Brain PET: Dynamic PET imaging was conducted for up to 210 minutes following injection. A scan duration of 90 minutes was found to be sufficient for reliable quantification.

-

Whole-Body PET: Serial whole-body PET images were acquired over a period of 6 hours to determine radiotracer distribution and dosimetry.

-

-

Arterial Blood Sampling: Arterial blood was collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites, which is necessary for invasive kinetic modeling.

-

Structural Imaging: A T1-weighted structural MRI was acquired for each subject to co-register with the PET images, allowing for accurate delineation of brain regions of interest.

Image and Data Analysis

-

Kinetic Modeling: Brain PET data were analyzed using various kinetic models. The Logan graphical analysis was used to estimate the total distribution volume (VT).

-

Reference Region: The cerebellum, a region with low A2A receptor density, was used as a reference region to derive the binding potential (BPND), a measure of specific receptor binding.

-

Dosimetry: Radiation absorbed doses and the effective dose were estimated from the whole-body PET data using software such as OLINDA/EXM 1.0.

Visualizations: Pathways and Workflows

Signaling Pathway

Caption: A2A and D2 receptor interaction in striatal neurons.

Experimental Workflow

Caption: Workflow for clinical evaluation of ¹⁸F-MNI-444.

Logical Relationship

Caption: Rationale for using ¹⁸F-MNI-444 in Parkinson's research.

Application in Parkinson's Disease Research

¹⁸F-MNI-444 is a valuable tool for neuroscience research, particularly in the context of Parkinson's disease and other neurodegenerative disorders.

-

Assessing Receptor Density: The radiotracer has been used to assess changes in the density of A2A receptors in patients with Parkinson's disease, Huntington's disease, and Alzheimer's disease.

-